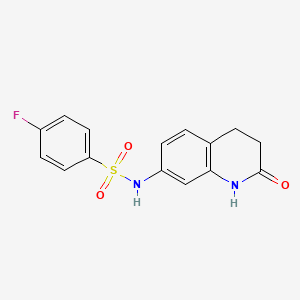![molecular formula C14H10N4O3S B5971824 2-[(Z)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-6-nitrophenol](/img/structure/B5971824.png)
2-[(Z)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-6-nitrophenol is a complex organic compound that features a benzothiazole ring, a hydrazone linkage, and a nitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-6-nitrophenol typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The nitrophenol moiety can be introduced through nitration reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and catalysts to optimize yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to ensure efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring and the nitrophenol moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Scientific Research Applications
2-[(Z)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-6-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 2-[(Z)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-6-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazone linkage and nitrophenol moiety can participate in hydrogen bonding and electrostatic interactions, influencing its biological activity. The benzothiazole ring may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler compound with a similar ring structure but lacking the hydrazone and nitrophenol groups.
2-aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
Nitrophenol: A compound with similar functional groups but without the benzothiazole ring.
Uniqueness
2-[(Z)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-6-nitrophenol is unique due to its combination of a benzothiazole ring, hydrazone linkage, and nitrophenol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(Z)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3S/c19-13-9(4-3-6-11(13)18(20)21)8-15-17-14-16-10-5-1-2-7-12(10)22-14/h1-8,19H,(H,16,17)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWXICCVUSOLMJ-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=C(C(=CC=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C\C3=C(C(=CC=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-furoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5971742.png)
![2-methyl-7-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5971747.png)
![2-[3-(trifluoromethyl)phenyl]-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide](/img/structure/B5971755.png)
![[3-[(2,4-difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-[2-(1H-imidazol-2-yl)phenyl]methanone](/img/structure/B5971760.png)
![2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B5971766.png)
![1-(2-pyrimidinyl)-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine](/img/structure/B5971774.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3,5-dimethyl-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B5971782.png)

![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine](/img/structure/B5971811.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]isonicotinamide](/img/structure/B5971818.png)
![4-{[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]CARBONYL}PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B5971836.png)
![5-methyl-N-[[1-[(2-phenyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B5971847.png)
![3-[(2-hydroxy-5-nitrobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5971851.png)
![4-methoxy-N-({1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B5971858.png)
